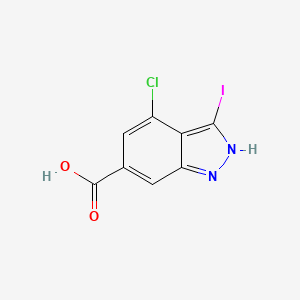

4-Chloro-3-iodo-6-indazolecarboxylic acid

Description

Significance of Indazole Carboxylic Acid Scaffolds in Modern Chemical Biology and Materials Science Research

Indazole carboxylic acids are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. rsc.orgnih.gov This structural motif is a cornerstone in the design of numerous biologically active compounds, including potent kinase inhibitors for cancer therapy. nih.govresearchgate.net The carboxylic acid group can act as a crucial hydrogen bond donor or acceptor, or as a handle for further derivatization to modulate solubility and pharmacokinetic properties. nih.govbloomtechz.comjocpr.com

In materials science, the rigid, planar structure of the indazole ring, combined with the functional versatility of the carboxylic acid group, makes these scaffolds promising candidates for the development of novel organic materials. researchgate.net Their applications are being explored in areas such as organic light-emitting diodes (OLEDs) and other electronically active materials. google.com

Overview of Halogenated Indazoles in Synthetic Chemistry and Methodological Development

Halogenated indazoles, particularly those containing iodine and chlorine, are highly valuable intermediates in synthetic organic chemistry. The presence of halogens at specific positions on the indazole ring provides strategic handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. google.comnih.gov The iodine atom at the C-3 position is particularly reactive and allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for biological screening. chim.it

The development of regioselective halogenation methods for indazoles has been a significant area of research. nih.govresearchgate.net Metal-free halogenation techniques are gaining prominence due to their milder reaction conditions and reduced environmental impact. nih.govresearchgate.net The ability to introduce multiple, different halogen atoms onto the indazole scaffold, as seen in 4-Chloro-3-iodo-6-indazolecarboxylic acid, further expands the synthetic possibilities for creating complex, multi-functionalized molecules. nih.gov

Historical Context of this compound within Indazole Chemistry Research

The study of indazoles dates back to the late 19th century, but the focus on specifically substituted derivatives like this compound is a more recent development, driven by the demands of modern drug discovery. austinpublishinggroup.com The synthesis of functionalized indazoles has evolved significantly, with early methods often requiring harsh conditions. google.com The development of milder and more selective synthetic protocols, particularly for halogenation and the introduction of carboxylic acid groups, has been crucial for accessing complex molecules like the one . nih.gov A key synthetic strategy for a compound like this compound would likely involve the iodination of a precursor such as 4-chloro-1H-indazole-6-carboxylic acid. A general method for the C-3 iodination of a substituted indazole using iodine and a base like potassium hydroxide (B78521) in a solvent such as DMF has been reported in patents. rsc.orggoogle.com

Research Gaps and Opportunities in the Study of this compound

While the significance of halogenated indazole carboxylic acids is well-established, dedicated research on this compound itself appears to be limited in publicly available literature. This presents several opportunities for further investigation.

A significant research gap is the lack of detailed studies on the specific biological activities of this compound and its derivatives. Given the prevalence of similar structures in kinase inhibitors, a thorough investigation into its potential as an anticancer agent or for other therapeutic applications is warranted. nih.govresearchgate.net

Furthermore, the unique electronic properties conferred by the chloro and iodo substituents could be exploited in the field of materials science. Research into the photophysical and electronic properties of polymers or metal-organic frameworks incorporating this scaffold is an area ripe for exploration.

Finally, the development of more efficient and sustainable synthetic routes to this compound and other polyhalogenated indazoles remains an active area of interest for synthetic chemists. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 885523-34-2 |

| Molecular Formula | C₈H₄ClIN₂O₂ |

| Molecular Weight | 322.49 g/mol |

| IUPAC Name | 4-chloro-3-iodo-1H-indazole-6-carboxylic acid |

Table 2: Related Indazole Compounds and their Significance

| Compound Name | CAS Number | Significance |

| 4-Chloro-1H-indazole-6-carboxylic acid | 885523-25-1 | A likely precursor for the synthesis of the title compound. |

| 6-Bromo-3-iodo-1H-indazole | 32367-73-0 | A related polyhalogenated indazole used as a synthetic intermediate. rsc.org |

| Axitinib | 319460-85-0 | An FDA-approved kinase inhibitor with an indazole core. mdpi.com |

| Pazopanib | 444731-52-6 | An FDA-approved kinase inhibitor featuring an indazole scaffold. mdpi.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-iodo-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOZLSMTEUICHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 3 Iodo 6 Indazolecarboxylic Acid

Retrosynthetic Analysis of the 4-Chloro-3-iodo-6-indazolecarboxylic Acid Core Structure

A retrosynthetic analysis of the target molecule reveals several potential pathways for its construction. The primary goal is to disconnect the molecule into readily available or easily synthesizable precursors.

The core indazole structure presents several logical points for disconnection. The most common strategies for indazole synthesis involve the formation of one of the two nitrogen-carbon bonds (N1-C7a or N2-C3) or the nitrogen-nitrogen bond (N1-N2) in the final cyclization step.

Disconnection A (N1-C7a bond): This is a very common strategy. The analysis leads back to a substituted 2-halophenyl hydrazine (B178648) derivative. For the target molecule, this would involve a precursor containing the pre-installed chloro, iodo, and carboxyl groups on the phenyl ring, with a hydrazine moiety attached to a modified ortho position (e.g., a carbonyl or halomethyl group).

Disconnection B (N2-C3 bond): This approach often starts from a substituted anthranilic acid or a related aminobenzonitrile. The C3 carbon and the N2 nitrogen are introduced in a subsequent step, for example, through diazotization followed by cyclization.

Disconnection C (N1-N2 bond): This strategy involves the reductive cyclization of an ortho-substituted nitroarene. For instance, an appropriately substituted 2-nitro-benzylamine derivative can be cyclized to form the N-N bond. acs.org

The most strategically sound bond formations for this specific target would involve building the indazole ring onto a pre-functionalized benzene (B151609) ring. This avoids issues with late-stage halogenation or carboxylation, which can suffer from poor regioselectivity and harsh reaction conditions.

Based on the retrosynthetic analysis, several key precursors can be identified. A highly valuable starting material would be 2-amino-4-chloro-6-iodobenzoic acid or a derivative thereof. The synthesis of such a polysubstituted aniline (B41778) is non-trivial. A plausible route could start from a simpler, commercially available compound like 4-chloro-2-nitroaniline (B28928) or 4-chloro-2-aminobenzoic acid. google.com

A hypothetical synthetic sequence for a key precursor could be:

Start with 4-chloro-2-nitrotoluene.

Iodination of the aromatic ring, directed by the existing substituents.

Oxidation of the methyl group to a carboxylic acid.

Reduction of the nitro group to an amine to yield a 2-amino-4-chloro-iodobenzoic acid derivative.

This precursor contains all the necessary substituents on the benzene ring, setting the stage for the crucial indazole ring formation.

Classical and Established Synthetic Routes to the Indazole Nucleus with Specific Relevance

Several classical and modern synthetic methods can be adapted for the synthesis of the this compound core.

While the Fischer indole (B1671886) synthesis itself produces indoles from arylhydrazones, analogous reactions are fundamental to heterocycle synthesis. byjus.comthermofisher.comtcichemicals.comwikipedia.org The core transformation—the acid-catalyzed cyclization of a hydrazine derivative—is conceptually similar to some indazole syntheses. For instance, the reaction of a substituted phenylhydrazine (B124118) with a carbonyl compound is a key step in many indazole preparations. wikipedia.org

The Cadogan reductive cyclization is a more directly relevant and powerful method for synthesizing the indazole nucleus. nih.govescholarship.org This reaction typically involves the deoxygenative cyclization of o-nitroazoxybenzenes or the reductive cyclization of o-nitroimines using trivalent phosphorus reagents like triethyl phosphite (B83602) or tributylphosphine. organic-chemistry.orgacs.org A one-pot method involves the condensation of an o-nitrobenzaldehyde with an amine, followed by reductive cyclization. organic-chemistry.orgthieme-connect.com This approach is noted for its operational simplicity and tolerance for various functional groups. acs.orgthieme-connect.com

| Cadogan Reductive Cyclization Overview | |

| Reaction | Reductive cyclization of ortho-imino-nitrobenzenes |

| Typical Reagents | Tri-n-butylphosphine, Triethyl phosphite |

| Key Features | Can be performed as a one-pot reaction. organic-chemistry.orgacs.org Tolerates a range of electronically diverse substrates. thieme-connect.com Milder conditions have been developed to avoid high temperatures. nih.govacs.org |

| Relevance to Target | A 2-nitro-4-chloro-6-carboxybenzaldehyde precursor could be condensed with a source of N2 (like an amine) and then cyclized. The iodine at C3 would need to be introduced subsequently, likely via directed ortho-metalation and quenching with an iodine source. |

Modern transition-metal catalysis has provided highly efficient routes to indazoles. Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination) is a versatile strategy. nih.gov This method can be used to form the N1-C7a bond, cyclizing precursors such as N-aryl-N-(o-bromobenzyl)hydrazines. acs.orgresearchgate.net The combination of a palladium catalyst, such as Pd(OAc)₂, with a suitable phosphine (B1218219) ligand, like dppf, has proven effective. acs.orgresearchgate.net

Another palladium-catalyzed approach involves the cyclization of 2-halobenzophenone tosylhydrazones, which can proceed under very mild conditions, making it suitable for substrates with sensitive functional groups. nih.gov The efficiency of these methods makes them attractive for complex targets, allowing for the construction of the indazole ring with high yields. nih.gov

| Palladium-Catalyzed Indazole Synthesis | |

| Reaction Type | Intramolecular Amination/Amidation |

| Common Precursors | N-aryl-N-(o-bromobenzyl)hydrazines acs.org, 2-halobenzophenone tosylhydrazones nih.gov |

| Typical Catalyst System | Pd(OAc)₂ or Pd(dba)₂ with a phosphine ligand (e.g., dppf, rac-BINAP) and a base (e.g., tBuONa, Cs₂CO₃). acs.orgacs.org |

| Key Advantage | High functional group tolerance and often proceeds under mild conditions. nih.gov |

| Relevance to Target | A precursor like a tosylhydrazone of 2,5-dichloro-3-iodobenzaldehyde (B14024411) could be cyclized. The carboxylic acid could be introduced before or after cyclization. |

The copper-catalyzed Ullmann condensation is a classical reaction that has seen significant modernization and is widely used for C-N bond formation. rsc.org Intramolecular Ullmann-type reactions are particularly useful for synthesizing heterocyclic rings. rsc.orgnih.gov This strategy can be employed to form the indazole nucleus, often by cyclizing a hydrazone derivative of a 2-halo-benzaldehyde.

The process involves the condensation of a 2-haloaryl aldehyde or ketone with a hydrazine to form the corresponding hydrazone, which then undergoes an intramolecular N-arylation in the presence of a copper catalyst. nih.gov Recent developments have led to milder reaction conditions and improved yields, sometimes in one-pot procedures that combine different copper-catalyzed processes. organic-chemistry.orgrsc.org This method is valuable for constructing substituted indazoles and pyrazoles.

| Copper-Catalyzed Indazole Synthesis | |

| Reaction Type | Intramolecular Ullmann-Type C-N Coupling |

| Common Precursors | Hydrazones derived from 2-haloaryl aldehydes/ketones. nih.gov |

| Typical Catalyst System | CuI with a ligand (e.g., L-proline, Johnphos) and a base. organic-chemistry.orgresearchgate.net |

| Key Features | Effective for the synthesis of N-aryl indazoles. Can be part of a cascade or domino reaction sequence. rsc.orgresearchgate.net |

| Relevance to Target | Starting with a 2,5-dihalo-4-carboxybenzaldehyde, condensation with hydrazine followed by a selective copper-catalyzed cyclization could form the indazole ring, leaving a halogen at the 5-position for subsequent conversion if needed. |

Regioselective Introduction of Halogen Substituents (Chloro and Iodo)

Achieving the desired 3,4-dihalogenated pattern on the indazole ring is a significant synthetic hurdle. The electronic properties of the indazole system inherently favor substitution at the C-3 position. Therefore, introducing substituents at other positions, such as C-4, often requires multi-step strategies or specialized reagents.

Direct Halogenation Protocols at C-3 and C-4 Positions

Direct C-H halogenation offers an atom-economical approach to functionalizing the indazole core. However, controlling the position of halogenation, especially to achieve substitution at the electron-rich C-3 position alongside the C-4 position, demands carefully chosen methods.

Metal-Free Regioselective Halogenation Techniques

Recent advancements have led to the development of metal-free halogenation techniques that are both efficient and environmentally benign. mdpi.combaranlab.org These methods often utilize N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), as the halogen source. baranlab.org Research has shown that direct C-H halogenation of 2H-indazoles can be achieved with high regioselectivity by carefully tuning the reaction conditions. baranlab.orgresearchgate.net

For instance, studies on 2-substituted-2H-indazoles have demonstrated that mono-halogenation occurs selectively at the C-3 position. baranlab.orgresearchgate.net The choice of solvent and temperature is critical in controlling the reaction outcome. Environmentally friendly solvents like ethanol (B145695) and even water have proven effective, yielding halogenated products in moderate to excellent yields. mdpi.comresearchgate.net These protocols are noted for their mild conditions, simple execution, and short reaction times. mdpi.com

The table below summarizes typical conditions for the metal-free halogenation of 2H-indazoles at the C-3 position.

Table 1: Metal-Free C-3 Halogenation of 2-Substituted-2H-Indazoles

| Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| NBS | EtOH | 50 | 2.0 | 97 |

| NBS | H₂O | 95 | 5.0 | 96 |

| NCS | EtOH | 50 | 2.0 | 98 |

Data synthesized from research findings on the halogenation of 2-phenyl-2H-indazole. researchgate.netbohrium.com

Electrophilic Halogenation Mechanisms

The halogenation of indazoles at the C-3 position proceeds via an electrophilic aromatic substitution mechanism. The indazole ring is an electron-rich heterocyclic system, and computational studies show that the C-3 position has the highest electron density, making it the most nucleophilic and thus most susceptible to attack by electrophiles. researchgate.net

The mechanism is initiated by the generation of an electrophilic halogen species from the halogenating agent (e.g., Br⁺ from NBS or Cl⁺ from NCS). This electrophile is then attacked by the π-electrons of the indazole ring, preferentially at the C-3 carbon. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The final step involves the deprotonation of the C-3 hydrogen by a base (such as the solvent or succinimide (B58015) anion), which restores the aromaticity of the heterocyclic ring and yields the 3-halo-indazole product. researchgate.net

Sequential Halogenation and Functional Group Interconversion Strategies

To synthesize a molecule like this compound, a sequential halogenation strategy is necessary. This involves introducing the halogen atoms in a stepwise manner to ensure correct placement. For instance, a synthetic route might begin with an indazole derivative that is first iodinated at the C-3 position using an electrophilic iodine source like iodine (I₂) or N-iodosuccinimide (NIS) under basic conditions. researchgate.net

Following the C-3 iodination, the introduction of the chlorine atom at the C-4 position is more complex due to the directing effects of the existing substituents. Direct chlorination at C-4 of a 3-iodoindazole is challenging. Therefore, a more plausible strategy involves a functional group interconversion (FGI) approach. researchgate.net This could involve starting with a precursor that already contains a functional group at the C-4 position which facilitates chlorination or can be converted to a chloro group. For example, a 4-aminoindazole derivative could be synthesized and then converted to the 4-chloro derivative via a Sandmeyer reaction.

Furthermore, "one-pot, two-step" procedures have been developed for creating hetero-dihalogenated indazoles (e.g., 3-bromo-7-chloro derivatives), demonstrating the feasibility of sequential halogenation. baranlab.orgresearchgate.net This principle can be adapted, where an initial halogenation is followed by a second, different halogenation step under modified conditions to achieve the desired substitution pattern.

Carboxylic Acid Functionalization at C-6

The final key structural feature is the carboxylic acid group at the C-6 position. Introducing this group onto the pre-halogenated indazole core requires a regioselective C-H activation or functionalization method.

Directed Metalation and Carbonylation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. baranlab.org The strategy relies on a directing metalation group (DMG), which is a Lewis basic functional group that coordinates to an organolithium reagent (like n-BuLi or s-BuLi). This coordination brings the base into proximity with a specific ortho-proton, facilitating its removal and creating a targeted organolithium intermediate. baranlab.org

In the context of synthesizing this compound, a plausible route involves using a directing group to facilitate lithiation at the C-6 position. While direct C-6 lithiation of the 4-chloro-3-iodo-indazole core could be difficult, a strategic precursor could be employed. For example, a protecting group on the N-1 position or a substituent at the C-7 position could direct metalation to C-6. An alternative is to start with a 6-bromo- or 6-iodo-indazole derivative. This halide can undergo lithium-halogen exchange with an alkyllithium reagent to generate the 6-lithioindazole species.

Once the 6-lithioindazole intermediate is formed, it can be carboxylated by quenching the reaction with solid carbon dioxide (dry ice), which acts as the electrophile. Subsequent acidic workup protonates the resulting lithium carboxylate to yield the desired indazole-6-carboxylic acid. baranlab.org

Alternatively, palladium-catalyzed carbonylation represents another viable method. bohrium.comnih.gov In this approach, a 6-haloindazole (e.g., 6-bromo-4-chloro-3-iodo-indazole) could be subjected to a palladium catalyst in the presence of carbon monoxide (CO). This process inserts a carbonyl group at the C-6 position, which can then be converted to the carboxylic acid. This method is widely used for its functional group tolerance and efficiency. bohrium.comnih.gov

Oxidative Approaches to Carboxylic Acid Formation

The introduction of a carboxylic acid group at the C6 position of the indazole ring is a critical transformation. While various methods exist for the formation of carboxylic acids, oxidative approaches offer a direct route from corresponding alkyl or alcohol precursors. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid can be employed to convert a methyl or hydroxymethyl group at the C6 position to the desired carboxylic acid. The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to ensure high conversion and to prevent over-oxidation or degradation of the sensitive indazole core, particularly given the presence of halogen substituents. The choice of oxidant must be compatible with the iodo and chloro groups on the aromatic ring.

Novel and Emerging Synthetic Techniques

Recent advancements in synthetic organic chemistry have led to the development of novel techniques that offer significant advantages over traditional methods. These emerging strategies focus on improving reaction efficiency, reducing environmental impact, and accessing novel chemical space.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. redalyc.org This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, resulting in rapid and uniform heating of the reaction mixture. irjmets.com In the context of indazole synthesis, microwave irradiation has been successfully employed to drive various reaction types, including cyclization and annulation reactions. researchgate.netresearchgate.net For instance, the synthesis of indazole-fused chromenes from 2-benzyl-2H-indazole-6-carboxylic acids has been achieved with significantly reduced reaction times under microwave irradiation compared to conventional heating. researchgate.net The application of microwave technology to the synthesis of this compound could potentially expedite key steps, such as the formation of the indazole ring or the introduction of the carboxylic acid functionality.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Indazole Derivative

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours |

| Typical Yield | Moderate to Good | Good to Excellent |

| Energy Consumption | High | Low |

| Temperature Control | Less Precise | Highly Precise |

This table presents generalized data based on trends observed in heterocyclic synthesis.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive intermediates under mild conditions. acs.org This technique utilizes a photocatalyst, such as a ruthenium or iridium complex, which, upon absorption of visible light, can initiate single-electron transfer processes. acs.orgnih.gov In the realm of indazole synthesis, photoredox catalysis has been employed to facilitate the formation of the crucial N-N bond in the indazole ring system. acs.orgnih.gov For example, the synthesis of indazolo[2,3-a]quinolines has been achieved through a ruthenium-catalyzed intramolecular N-N bond formation. acs.orgnih.gov The application of photoredox catalysis to the synthesis of this compound could offer a mild and efficient alternative to traditional methods, potentially improving functional group tolerance and reducing the need for harsh reagents. researchgate.net

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize the environmental impact of chemical processes. mdpi.com This includes the use of safer solvents, renewable starting materials, and catalytic methods. mdpi.comacs.org In the synthesis of indazoles, green chemistry approaches have been demonstrated, such as the use of polyethylene (B3416737) glycol (PEG) as a benign and recyclable solvent acs.orgorganic-chemistry.org or the utilization of natural catalysts. researchgate.net Designing a synthesis for this compound that incorporates green chemistry principles would involve a critical evaluation of each step to reduce waste, improve energy efficiency, and utilize less hazardous materials. samipubco.com

Chemo and Regioselective Functionalization of 4 Chloro 3 Iodo 6 Indazolecarboxylic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group at the C-6 position serves as a versatile handle for the introduction of a wide array of functional groups, primarily through the formation of ester and amide linkages or via decarboxylative pathways.

The conversion of the C-6 carboxylic acid to esters and amides is a foundational strategy for building molecular diversity, particularly in the context of medicinal chemistry and the generation of compound libraries. Standard coupling reagents can be employed to facilitate these transformations under mild conditions.

Esterification: The synthesis of esters from carboxylic acids can be achieved using various activating agents. These reactions are typically high-yielding and tolerate a wide range of functional groups.

Amidation: Parallel solution-phase amidation is a powerful technique for rapidly generating large libraries of amide derivatives. nih.gov This high-throughput approach involves the reaction of the carboxylic acid (or its activated form, such as an acid chloride) with a diverse panel of primary and secondary amines. This methodology allows for the systematic exploration of the chemical space around the C-6 position of the indazole core, which is crucial for structure-activity relationship (SAR) studies. Efficient and selective coupling agents are available that facilitate the amidation of both aliphatic and aromatic carboxylic acids with a broad spectrum of amines under mild conditions, yielding the corresponding amides in good to excellent yields. researchgate.net

The general schemes for these transformations are as follows:

Esterification:

Indazole-6-COOH + R-OH --(Coupling Agent)--> Indazole-6-COOR

Amidation:

Indazole-6-COOH + R¹R²NH --(Coupling Agent)--> Indazole-6-CONR¹R²

These reactions are fundamental to diversifying the 4-chloro-3-iodo-6-indazolecarboxylic acid scaffold for various applications.

Decarboxylative functionalization represents a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds by replacing the carboxylic acid group with other functionalities. While no specific examples of decarboxylation at the C-6 position of this compound are documented, the principles of these reactions are well-established for aromatic and heteroaromatic carboxylic acids. nih.gov

These transformations often proceed via radical intermediates, generated through photoredox catalysis or other oxidative methods. nih.gov For instance, visible-light-induced reactions can drive the decarboxylative coupling of heterocyclic compounds with other partners, such as α-keto acids, without the need for metal catalysts or harsh oxidants. nih.govacs.org This approach offers a mild and environmentally friendly route to novel derivatives that would be inaccessible through traditional methods. The application of such methods could potentially enable the introduction of acyl groups or other fragments at the C-6 position of the indazole ring following the extrusion of CO₂.

Cross-Coupling Reactions at Halogenated Positions (C-3, C-4)

The presence of two distinct halogen atoms, iodine at C-3 and chlorine at C-4, provides orthogonal handles for palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the C-3 position, followed by subsequent modification at C-4 if desired.

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds due to its mild reaction conditions, broad substrate scope, and high functional group tolerance. nih.gov

The C-3 iodo group of the indazole scaffold is an excellent substrate for Suzuki-Miyaura reactions. Research on unprotected 3-iodoindazoles has demonstrated that C-3 vinylation can be achieved efficiently using microwave irradiation. nih.gov This method allows for the selective and direct synthesis of 3-vinylindazoles in moderate to excellent yields without the need for N-protection of the indazole ring. nih.gov The reaction proceeds by coupling the 3-iodoindazole with a vinyl boronate ester in the presence of a palladium catalyst.

Similarly, arylation at the C-3 position is readily achievable by coupling with various aryl or heteroaryl boronic acids. While the chlorine at C-4 is less reactive under standard Suzuki conditions, its functionalization can be achieved using more active catalyst systems or harsher reaction conditions, allowing for a stepwise diarylation of the indazole core.

Below is a table summarizing typical conditions and yields for the Suzuki-Miyaura vinylation of substituted 3-iodoindazoles, which serves as a model for the reactivity of the C-3 position of this compound.

| 3-Iodoindazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | MW, 120 °C, 40 min | 87 | nih.gov |

| 3-Iodo-5-fluoro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | MW, 120 °C, 40 min | 75 | nih.gov |

| 5-Chloro-3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | MW, 120 °C, 40 min | 65 | nih.gov |

| 3-Iodo-5-methoxy-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | MW, 120 °C, 40 min | 80 | nih.gov |

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, is instrumental for introducing alkynyl moieties onto aromatic and heteroaromatic rings. organic-chemistry.org

The C-3 iodo substituent is highly susceptible to Sonogashira coupling. This reaction allows for the direct attachment of a wide range of terminal alkynes to the indazole core under relatively mild conditions. The resulting 3-alkynylindazoles are valuable intermediates that can undergo further transformations, such as cyclization reactions or conversion to other functional groups. The C-4 chloro position would remain intact under typical Sonogashira conditions selective for the C-I bond, again offering a pathway for sequential functionalization.

Heck Coupling: The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl halide with an alkene. organic-chemistry.org The reaction is particularly effective for the vinylation of aryl iodides. Studies on 3-iodoindazoles have shown that they can be successfully coupled with alkenes like methyl acrylate in the presence of a palladium catalyst. researchgate.net This reaction provides access to 3-indazolylpropenoates, which are versatile precursors for other derivatives. A mechanochemical, solvent-free Heck coupling has also been developed for 3-bromoindazoles, demonstrating the versatility of this reaction for indazole functionalization. beilstein-journals.org Given the high reactivity of aryl iodides, the C-3 position of this compound is an ideal site for selective Heck coupling.

A summary of representative Heck reaction outcomes on a 3-iodoindazole substrate is provided below.

| Indazole Substrate | Alkene Partner | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-SEM-3-iodoindazole | Methyl acrylate | Pd(OAc)₂ | NaHCO₃ | DMF | 125 °C, 2h | 54 | researchgate.net |

| N-SEM-5-methoxy-3-iodoindazole | Methyl acrylate | Pd(OAc)₂ | NaHCO₃ | DMF | 125 °C, 2h | 45 | researchgate.net |

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound. organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is the stability of organostannane reagents to air and moisture. libretexts.org This reaction is highly versatile, with very few limitations on the organic groups that can be coupled. organic-chemistry.org Both the C-3 iodo and C-4 chloro positions are potential sites for Stille coupling. The differential reactivity (C-I > C-Cl) allows for selective coupling at the C-3 position with a wide variety of organostannanes (alkenyl, aryl, alkynyl), followed by a second coupling at the C-4 position under more forcing conditions if required. This reaction's tolerance for a wide range of functional groups makes it a valuable tool for the late-stage functionalization of complex molecules. orgsyn.org

Buchwald-Hartwig Amination for N-Substitution

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org In the context of this compound, this methodology can be theoretically applied to introduce a wide range of amino groups, although specific examples directly involving this compound are not prevalent in the reviewed literature. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide. wikipedia.org The choice of ligand is crucial and has evolved over time, with bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands, offering improved reaction rates and yields. wikipedia.org

The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amido complex, and finally reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material. wikipedia.org For a substrate like this compound, the greater reactivity of the C-I bond compared to the C-Cl bond would likely favor initial coupling at the 3-position.

Table 1: Representative Buchwald-Hartwig Amination Conditions

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 |

| Pd₂(dba)₃ | XPHOS | NaOtBu | Toluene | 80-110 |

| [Pd(cinnamyl)Cl]₂ | tBu-XPhos | K₃PO₄ | Toluene | 100 |

This table represents general conditions and may require optimization for the specific substrate.

Modifications at the Indazole Nitrogen Atoms (N-1, N-2)

The nitrogen atoms of the indazole ring are key sites for modification, influencing the compound's physicochemical properties and biological activity.

Regioselective N-alkylation of indazoles presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms, leading to mixtures of N-1 and N-2 isomers. nih.gov The outcome of N-alkylation is often dependent on the reaction conditions, including the base, solvent, and electrophile. researchgate.net For instance, base-mediated SN2 reactions can result in mixtures of N-1 and N-2 alkylated products. nih.gov However, methodologies have been developed to achieve high selectivity. A notable strategy for selective N-1 alkylation involves thermodynamic control, which has been successfully demonstrated on a large scale. nih.gov Conversely, selective N-2 alkylation can be achieved using alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.org This method has proven to be general and avoids the formation of the N-1 isomer. organic-chemistry.org Quantum mechanical analyses suggest that while the 1-H tautomer of indazole is more stable, the transition state for N-2 alkylation can be favored under certain conditions. wuxibiology.com

N-arylation of indazoles can be accomplished through various cross-coupling reactions, providing access to N-arylindazole derivatives. Microwave-assisted N-arylation has been shown to be an efficient method for coupling anilines with chloro-substituted heterocyclic compounds. nih.gov

To achieve regioselective functionalization at other positions of the indazole ring, it is often necessary to protect one of the nitrogen atoms. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an effective protecting group for the N-2 position of indazoles. nih.gov This protection allows for subsequent regioselective lithiation and functionalization at the C-3 position. nih.gov The SEM group can be removed under mild conditions using tetrabutylammonium fluoride (TBAF) in THF or aqueous HCl in ethanol (B145695). nih.gov

The tert-butyloxycarbonyl (Boc) group is another common protecting group for nitrogen heterocycles. Selective deprotection of N-Boc protected imidazoles and pyrazoles can be achieved using sodium borohydride in ethanol, a method that leaves N-Boc protected pyrroles and indoles intact. arkat-usa.org This selectivity is valuable in multi-step syntheses involving different nitrogen-containing heterocycles. arkat-usa.org

Table 2: Common Protecting Groups for Indazole Nitrogens

| Protecting Group | Introduction Reagent | Deprotection Conditions | Position Selectivity |

| SEM | SEM-Cl, NaH | TBAF or aq. HCl | N-2 |

| Boc | (Boc)₂O, DMAP | NaBH₄/EtOH or acid/base | Can be selective |

C-H Functionalization of the Indazole Ring System

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it offers an atom-economical way to introduce complexity into molecules without the need for pre-functionalized starting materials. researchgate.net

For the indazole ring system, C-H activation can be directed to specific positions. researchgate.net The C-3 position of 1H-indazoles is a common site for functionalization. mdpi.com While many C-3 functionalizations require prior N-H protection, some methods proceed without it. mdpi.com Transition metal-catalyzed reactions, particularly with rhodium and palladium, have been extensively used for the C-H functionalization of indazoles. researchgate.netmdpi.com For instance, Rh(III)-catalyzed C-H activation of azobenzenes with aldehydes can lead to the synthesis of N-aryl-2H-indazoles. acs.org Similarly, copper-catalyzed C-3 amination of 2H-indazoles has been reported. nih.gov The regioselectivity of C-H functionalization on the benzene (B151609) portion of the indazole ring is more challenging but can be achieved, for example, at the C-7 position. researchgate.net

The mechanisms of transition-metal-catalyzed C-H functionalization of indazoles often involve the formation of a metallacycle intermediate. mdpi.com For example, in Rh(III)-catalyzed reactions, a five-membered rhodacycle can be formed through C-H activation. mdpi.com Subsequent steps can include insertion of an unsaturated partner (like an alkyne or alkene) and reductive elimination to afford the functionalized indazole. mdpi.com Some C-H functionalization reactions are proposed to proceed through a radical pathway. researchgate.net Cobalt(III)-catalyzed C-H functionalization has also been explored, offering an alternative to more common rhodium and palladium catalysts. acs.org Mechanistic studies, including the use of kinetic isotope effects and computational analysis, are crucial for understanding and optimizing these complex transformations. acs.org

Rearrangement Reactions and Skeletal Modifications

The inherent stability of the indazole ring system, a fused heterocycle containing a benzene and a pyrazole ring, generally requires significant energy input or specific catalytic activation to undergo rearrangement reactions and skeletal modifications. For a polysubstituted derivative such as this compound, the electronic and steric nature of the substituents—chloro and iodo halogens, and a carboxylic acid group—plays a crucial role in directing the feasibility and outcome of such transformations. While specific studies on the rearrangement of this compound are not extensively documented in publicly available literature, plausible reaction pathways can be inferred from studies on similarly substituted indazole scaffolds.

One of the most well-documented rearrangement reactions of the indazole core is the photochemical conversion of indazoles into benzimidazoles. This transformation typically proceeds via a nitrogen-carbon transposition and is known to be influenced by the substitution pattern on the indazole ring. The generally accepted mechanism involves the initial tautomerization of the 1H-indazole to a 2H-indazole, which is believed to be the photoactive species. Subsequent irradiation, often with UVB or UVA light, can induce ring opening and re-cyclization to form the thermodynamically more stable benzimidazole skeleton. For this compound, such a rearrangement would theoretically lead to a substituted benzimidazole, although the efficiency of this process would be highly dependent on the electronic effects of the chloro, iodo, and carboxylic acid groups on the photophysical properties of the molecule.

Another potential avenue for skeletal modification involves single-atom insertion into the N-N bond of the pyrazole ring, a process often categorized under "skeletal editing." These reactions typically utilize carbene precursors and are often mediated by transition metal catalysts such as rhodium or silver. This method can lead to the formation of quinazolinone derivatives. The success of such a transformation on this compound would depend on the compatibility of the functional groups with the reaction conditions. The presence of the iodine atom at the C3 position could potentially interfere with or participate in the catalytic cycle, leading to alternative reaction pathways.

Furthermore, pericyclic rearrangements of N-heterocyclic carbenes derived from indazolium salts have been shown to result in significant skeletal modifications, leading to the formation of substituted 9-aminoacridines. This process involves deprotonation to form the carbene, which then undergoes spontaneous ring cleavage, ring closure, and subsequent proton transfer. The substituents on the indazole ring, particularly at the N1-position, are critical in directing this type of rearrangement.

While direct experimental data on the rearrangement of this compound is scarce, the existing literature on substituted indazoles provides a framework for predicting potential skeletal modifications. The interplay of the electron-withdrawing nature of the chloro and carboxylic acid groups, alongside the reactivity of the carbon-iodine bond, would undoubtedly lead to complex and potentially novel rearrangement pathways under thermal, photochemical, or catalytic conditions. Further research is necessary to fully elucidate the specific rearrangement chemistry of this particular multifaceted compound.

Computational and Theoretical Studies on 4 Chloro 3 Iodo 6 Indazolecarboxylic Acid and Its Derivatives

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are central to modern chemical research. For a molecule like 4-chloro-3-iodo-6-indazolecarboxylic acid, DFT methods (e.g., using functionals like B3LYP) combined with appropriate basis sets (such as 6-311++G(d,p) for lighter atoms and LANL2DZ for iodine) would be employed to model its properties accurately.

A primary goal of quantum chemical calculations is to elucidate the electronic structure. This involves analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting chemical reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability. A larger gap suggests higher stability and lower reactivity. For substituted indazoles, the nature and position of electron-withdrawing (like chloro and iodo) and electron-donating groups significantly influence this gap.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. For this compound, negative potential would likely be concentrated around the carboxylic oxygen atoms and the nitrogen atoms of the indazole ring, while positive potential might be found near the acidic hydrogen.

Reactivity Descriptors: DFT allows for the calculation of various reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, which quantify the molecule's reactivity profile.

Table 1: Hypothetical DFT-Calculated Electronic Properties This table is for illustrative purposes only, as specific data for the target compound is not available.

| Parameter | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Predicts kinetic stability and chemical reactivity. |

| Dipole Moment | 3.2 D | Quantifies overall polarity of the molecule. |

Indazole and its derivatives exhibit annular tautomerism, primarily existing as 1H- and 2H-tautomers. The position of the substituents dramatically affects the relative stability of these forms. acs.org Computational studies are ideal for determining the equilibrium between these tautomers.

Calculations would involve optimizing the geometry of each tautomer (1H and 2H forms) and comparing their total electronic energies. The inclusion of solvent effects, using models like the Polarizable Continuum Model (PCM), is crucial, as the more polar tautomer is often stabilized in polar solvents. nih.gov For this compound, the interplay between the carboxylic acid group and the halogen substituents would determine which tautomer is thermodynamically favored. Generally, 1H-indazoles are found to be more stable than their 2H-counterparts. acs.org

Theoretical calculations are widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra.

IR Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This helps in assigning the absorption bands observed in an experimental spectrum to specific vibrational modes, such as the C=O stretch of the carboxylic acid, N-H stretches, and vibrations of the aromatic rings.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) for a molecule. acs.org These predicted shifts, when compared to experimental data, can be invaluable for confirming the molecular structure and assigning specific resonances, especially for complex substitution patterns.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic structure, molecular modeling and dynamics simulations explore the larger-scale conformational behavior and intermolecular interactions over time.

The primary source of conformational flexibility in this compound is the rotation of the carboxylic acid group relative to the indazole ring. A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angle of the C-C(O)OH bond and calculating the energy at each step. This analysis reveals the most stable conformation (the global minimum on the energy landscape) and the energy barriers to rotation. Such studies have been performed on other substituted indazoles to understand their preferred geometries.

In the solid state, molecules interact through a network of non-covalent forces. Molecular modeling can identify and quantify these interactions, which dictate the crystal packing. For this compound, key interactions would include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), likely leading to the formation of dimeric structures or chains in the crystal lattice.

Halogen Bonding: The iodine atom at the 3-position is a potential halogen bond donor, capable of forming stabilizing interactions with electron-rich atoms (like oxygen or nitrogen) on neighboring molecules.

π-π Stacking: The aromatic indazole rings can stack on top of each other, contributing to crystal stability.

Analyzing these interactions is crucial for understanding the material properties of the compound.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Scaffold Exploration)

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies central to exploring the chemical space around a core scaffold like this compound. These methods aim to establish a mathematical correlation between the structural features of a series of compounds and their biological activity. nih.govyoutube.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. frontiersin.orgyoutube.com For the indazole scaffold, studies have identified key pharmacophoric features necessary for inhibiting various enzymes. For instance, a five-point pharmacophore hypothesis was generated for indazole derivatives acting as Hypoxia-inducible factor (HIF)-1α inhibitors. nih.gov Similarly, research on S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) inhibitors identified crucial descriptors responsible for their inhibitory mechanism. aboutscience.eu These models serve as powerful filters for virtual screening of large compound libraries to identify new molecules with desired activity. nih.gov

| Target | Computational Method | Key Findings/Descriptors | Reference |

|---|---|---|---|

| HIF-1α | 3D-QSAR, Pharmacophore Mapping | Identified a five-point pharmacophore hypothesis (A1D2R3R4R5_4); steric and electrostatic maps provided a structural framework for designing new inhibitors. | nih.gov |

| SAH/MTAN | 2D and 3D QSAR | Model identified five essential descriptors (AATS1v, RDF55m, E1s, ATSC3s, AATSC7s) responsible for inhibitory activity. | aboutscience.eu |

| FGFR Kinases | Pharmacophore Modeling (de novo design) | An indazole-based pharmacophore was identified, leading to derivatives that inhibited FGFR1-3 with high ligand efficiencies. | nih.gov |

| Akt2 | 3D-QSAR, Structure-based Pharmacophore | A model with one hydrogen bond acceptor, one hydrophobic feature, and an aromatic ring was developed to screen for novel inhibitors. | nih.gov |

The exploration of the this compound scaffold and its derivatives relies on two fundamental drug design principles: ligand-based and structure-based design. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules (ligands) that are known to bind to the target. nih.gov Techniques like QSAR and pharmacophore modeling are cornerstones of LBDD, using the common structural features of active compounds to build a model of the receptor's binding site. youtube.com

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.gov This allows for the rational design of inhibitors based on the precise architecture of the binding site. For example, structure-based design was instrumental in optimizing 1H-indazole analogues as inhibitors of the Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov A similar approach was used to develop first-in-class dual inhibitors of butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (MAPK), where the indazole core was modified to fit into the binding sites of both enzymes. acs.org

Predictive modeling, primarily through molecular docking and molecular dynamics (MD) simulations, is a critical non-clinical step to forecast how a ligand like a derivative of this compound will interact with its biological target. nih.gov

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor, estimating the binding affinity through scoring functions. aboutscience.eu Studies on indazole derivatives have used docking to understand interactions with targets like HIF-1α and SAH/MTAN. nih.govaboutscience.eu Docking simulations for indazole-based p38α MAPK inhibitors predicted a key hydrogen bond between the indazole nitrogen and the Met109 residue in the enzyme's hinge region, a crucial interaction for inhibitory activity. acs.org

Molecular Dynamics (MD) Simulations provide a more dynamic picture, simulating the movements of the protein and ligand over time. This helps to assess the stability of the predicted binding pose and provides a more accurate estimation of binding free energy. nih.gov For instance, MD simulations of a potent indazole derivative in the active site of HIF-1α demonstrated that the complex remained quite stable, validating the docking results. nih.gov

| Target | Methodology | Predicted Key Interacting Residues | Reference |

|---|---|---|---|

| SAH/MTAN | Molecular Docking | ASP197, PHE151, ILE152, GLU172, MET173 | aboutscience.eu |

| p38α MAPK | Molecular Docking, MD Simulations | Met109 (H-bond), Asp168 | acs.org |

| HIF-1α | Molecular Docking, MD Simulations | Analysis showed good binding efficiency and stability in the active site. | nih.gov |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly through the use of Density Functional Theory (DFT), plays a vital role in elucidating the mechanisms of chemical reactions used to synthesize indazoles and their derivatives. nih.govpnrjournal.com Understanding the reaction pathway, identifying transition states, and predicting the feasibility of proposed mechanisms allows chemists to optimize reaction conditions, improve yields, and predict the formation of specific isomers. researchgate.netnih.gov

For example, DFT calculations were performed to explain the C3-selectivity in the allylation reaction of 1H-N-(benzoyloxy) indazoles. pnrjournal.com In another study, mechanism studies supported by DFT calculations suggested that the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes proceeded via a radical chain mechanism. nih.gov These computational insights are crucial for developing efficient and selective synthetic routes to complex, highly substituted indazoles like this compound.

In Silico ADMET Prediction for Scaffold Optimization (Computational, not Clinical)

Before committing to expensive and time-consuming synthesis and in vitro testing, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a potential drug candidate. youtube.com This in silico profiling is essential for scaffold optimization, helping to identify and filter out molecules with poor pharmacokinetic profiles or potential toxicity issues early in the discovery process. nih.govmdpi.com

For a scaffold like this compound, a range of molecular descriptors would be calculated to predict its drug-likeness. These include adherence to established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight and lipophilicity (logP). mdpi.com Other parameters such as topological polar surface area (TPSA), aqueous solubility, Caco-2 cell permeability (predicting intestinal absorption), and potential for binding to plasma proteins are also evaluated computationally. mdpi.comnih.gov These predictive models allow medicinal chemists to strategically modify the scaffold to enhance its drug-like properties. youtube.com

| Parameter | Predicted Property | Importance in Drug Discovery |

|---|---|---|

| Molecular Weight (MW) | Size of the molecule | Affects absorption and distribution; typically < 500 Da for oral drugs (Lipinski's Rule). mdpi.com |

| logP | Lipophilicity (Octanol/Water Partition Coefficient) | Influences solubility, absorption, and membrane permeability; typically < 5 (Lipinski's Rule). nih.gov |

| Hydrogen Bond Donors/Acceptors | Potential for forming hydrogen bonds | Affects solubility and binding to targets; limits are part of Lipinski's Rule. nih.gov |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov |

| Aqueous Solubility (logS) | Solubility in water | Crucial for absorption and formulation; poor solubility can hinder bioavailability. mdpi.com |

| Caco-2 Permeability | Intestinal absorption | Predicts the rate of drug passage across the intestinal wall. mdpi.com |

| CYP450 Inhibition | Metabolism | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Iodo 6 Indazolecarboxylic Acid and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the structural framework of substituted indazoles, as the chemical shifts in both ¹H and ¹³C spectra are highly sensitive to the substitution pattern on the bicyclic ring system. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chloro-3-iodo-6-indazolecarboxylic acid is expected to show distinct signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid and indazole N-H groups. The aromatic region would feature two signals for the protons at the C5 and C7 positions. Due to the substitution pattern, these protons would likely appear as singlets or very narrowly split doublets, depending on the magnitude of the long-range coupling. The acidic protons of the carboxylic acid and the N-H group are expected to be broad singlets, and their chemical shifts can vary with solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon skeleton. Eight distinct carbon signals are anticipated, corresponding to each carbon atom in the unique electronic environment of the molecule. The chemical shifts are diagnostic for the type of carbon: the carbonyl carbon of the carboxylic acid appears significantly downfield, while the carbons bonded to electronegative halogens (C3-I and C4-Cl) also have characteristic shifts.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can be employed to probe the electronic environment of the two nitrogen atoms within the indazole ring, aiding in the definitive assignment of tautomers and confirming the N-H position.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H5 | 7.5 - 7.8 | - |

| H7 | 8.0 - 8.3 | - |

| N-H | 13.0 - 14.0 (broad) | - |

| COOH | 12.0 - 13.0 (broad) | - |

| C3 | - | 85 - 95 |

| C4 | - | 130 - 135 |

| C5 | - | 120 - 125 |

| C6 | - | 135 - 140 |

| C7 | - | 110 - 115 |

| C7a | - | 140 - 145 |

| C3a | - | 145 - 150 |

| C=O | - | 165 - 170 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show weak long-range coupling between the aromatic protons H5 and H7, confirming their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This is fundamental for assigning the signals for C5/H5 and C7/H7.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for mapping the connectivity across quaternary carbons and heteroatoms. sdsu.eduyoutube.com Key HMBC correlations would be expected from H5 to carbons C4, C6, and C7a, and from H7 to carbons C5, C6, and C7a. These correlations are definitive in confirming the substitution pattern of the indazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can be useful in confirming the spatial proximity of substituents to the ring protons, further solidifying the structural assignment.

Interactive Table 2: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei (Proton → Carbon/Proton) | Information Gained |

| HSQC | H5 → C5; H7 → C7 | Confirms direct C-H attachments. youtube.com |

| HMBC | H5 → C4, C6, C7a | Establishes connectivity around the H5 proton. researchgate.net |

| HMBC | H7 → C5, C6, C7a | Confirms connectivity around the H7 proton. |

| HMBC | N-H → C3, C3a, C7a | Helps to locate the position of the N-H tautomer. |

| COSY | H5 ↔ H7 (weak) | Shows weak four-bond coupling between aromatic protons. sdsu.edu |

Mass Spectrometry Techniques

Mass spectrometry provides precise molecular weight information and offers insights into the molecule's structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). nih.govnih.gov For this compound (C₈H₄ClIN₂O₂), HRMS would provide an exact mass measurement that confirms this specific formula, distinguishing it from any other combination of atoms that might have the same nominal mass. researchgate.net

Interactive Table 3: HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |

| [M-H]⁻ | C₈H₃ClIN₂O₂⁻ | 336.8804 | 336.8801 |

| [M+H]⁺ | C₈H₅ClIN₂O₂⁺ | 338.8950 | 338.8947 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented to produce a spectrum of product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, a likely primary fragmentation step would be the loss of carbon dioxide (CO₂) from the carboxylic acid group. Subsequent fragmentations could involve the loss of the iodine or chlorine atoms, or cleavage of the indazole ring. nih.gov

Interactive Table 4: Predicted MS/MS Fragmentation

| Precursor Ion (m/z) | Proposed Fragment Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 336.9 | -CO₂ (-44 Da) | 292.9 | 4-Chloro-3-iodo-1H-indazole |

| 292.9 | -I (-127 Da) | 165.9 | 4-Chloro-1H-indazole |

| 292.9 | -Cl (-35 Da) | 257.9 | 3-Iodo-1H-indazole |

| 165.9 | -HCN (-27 Da) | 138.9 | Chlorinated benzyne (B1209423) radical cation |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles. researchgate.net For this compound, a crystal structure would unambiguously confirm the substitution pattern on the indazole ring. Furthermore, it would reveal details of the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and the indazole nitrogen atoms, which dictate the crystal packing. mdpi.com

Interactive Table 5: Hypothetical X-ray Crystallographic Data

| Parameter | Value (Hypothetical) | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |

| C-I Bond Length | ~2.10 Å | Confirms the carbon-iodine bond. |

| C-Cl Bond Length | ~1.74 Å | Confirms the carbon-chlorine bond. |

| C=O Bond Length | ~1.21 Å | Typical length for a carboxylic acid carbonyl. |

| O-H···N Hydrogen Bond Distance | ~2.7 Å | Indicates strong intermolecular hydrogen bonding, likely forming dimers. researchgate.net |

Conformation and Torsion Angle Analysis

The conformation of this compound is primarily defined by the spatial relationship between the planar indazole ring system and the carboxylic acid substituent. The indazole core, being a fused aromatic heterocyclic system, is expected to be largely planar. researchgate.net The most significant conformational flexibility arises from the rotation around the single bond connecting the carboxylic carbon to the indazole ring (C6-C(O)OH).

In stereochemistry, torsion angles are used to specify the conformation of a molecule around a chemical bond. wikipedia.org Key torsion angles for this molecule would define the planarity of the rings and the orientation of the substituent group.

Table 1: Key Torsion Angles in Substituted Indazole Derivatives

| Torsion Angle Definition | Description | Expected Range (°) | Influencing Factors |

| O=C-C6-C5 | Defines the orientation of the carboxyl group relative to the indazole ring. | 0-45 | Steric hindrance, intramolecular hydrogen bonding, crystal packing forces. |

| C6-C5-N1-N2 | Describes the planarity within the heterocyclic five-membered ring. | ~0 | Fused ring system constraints. researchgate.net |

| C5-C6-C7-C4 | Describes the planarity within the fused benzene ring. | ~0 | Aromaticity of the benzene ring. |

Note: The values in this table are illustrative and based on general principles of related molecular structures. Precise values for this compound would require specific crystallographic or computational data.

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state packing of this compound is governed by a network of intermolecular interactions, which are critical for the stability of the crystal lattice.

Hydrogen Bonding: The molecule contains two primary hydrogen bond donor sites: the carboxylic acid hydroxyl group (-OH) and the indazole ring N-H group.

Carboxylic Acid Dimers: Carboxylic acids frequently form highly stable centrosymmetric dimers in the solid state through a pair of O-H···O hydrogen bonds between two molecules. nih.govlibretexts.org This interaction creates a characteristic eight-membered ring motif. nih.gov

Indazole N-H Interactions: The N-H group of the indazole ring is a potent hydrogen bond donor. It can form N-H···N bonds with the pyridine-type nitrogen (N2) of an adjacent indazole molecule, leading to the formation of chains or more complex networks. rsc.org Alternatively, it can interact with the carbonyl oxygen of the carboxylic acid group (N-H···O=C), further cross-linking the primary carboxylic acid dimers.

Halogen Bonding: The presence of both chlorine and iodine atoms introduces the possibility of halogen bonding, a highly directional non-covalent interaction involving an electropositive region (the σ-hole) on the halogen atom. acs.orgnih.gov

Iodine as a Halogen Bond Donor: The iodine atom at the C3 position is a strong halogen bond donor due to its high polarizability. acs.org It can form C-I···O bonds with the carbonyl or hydroxyl oxygen of a neighboring carboxylic acid group or C-I···N bonds with the N2 nitrogen of the indazole ring. mdpi.comnih.gov

Chlorine as a Halogen Bond Donor/Acceptor: While chlorine is a weaker halogen bond donor than iodine, C-Cl···O or C-Cl···N interactions are possible. acs.org Halogen-halogen contacts, such as a Cl···I interaction, may also be observed in the crystal packing. nih.gov

Table 2: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance |

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | 2.6 - 2.8 | Formation of stable dimeric structures. nih.gov |

| Hydrogen Bond | Indazole N-H | Indazole N2 or Carboxyl C=O | 2.8 - 3.1 | Formation of chains and 3D networks. rsc.org |

| Halogen Bond | C3-I | Carboxyl O or Indazole N2 | 3.0 - 3.5 | Directional interaction contributing to lattice stability. mdpi.com |

| Halogen Bond | C4-Cl | Carboxyl O or Indazole N2 | 3.2 - 3.6 | Weaker directional interaction. acs.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its fundamental vibrational modes. These methods are essential for identifying functional groups and analyzing the molecular structure. Theoretical calculations, often using Density Functional Theory (DFT), are commonly employed to aid in the assignment of experimental vibrational bands to specific normal modes. capes.gov.brmdpi.com

For this compound, the spectra would be characterized by the following key features:

O-H and N-H Stretching: A very broad and intense absorption band is expected in the IR spectrum, typically between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. mdpi.com The N-H stretching vibration of the indazole ring would appear in the 3100-3300 cm⁻¹ region, potentially overlapping with the broad O-H band.

C=O Stretching: A strong, sharp band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1680-1710 cm⁻¹ for the dimeric form. mdpi.com

Aromatic Ring Vibrations: C=C and C=N stretching vibrations from the indazole ring system typically appear in the 1450-1620 cm⁻¹ range.

Halogen Vibrations: The vibrations involving the heavy halogen atoms occur at lower frequencies. The C-I stretching mode is expected in the 500-600 cm⁻¹ range, while the C-Cl stretching mode appears in the 600-800 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Carboxylic Acid O-H | Stretching (in dimer) | 2500-3300 | Strong, very broad | Weak |

| Indazole N-H | Stretching | 3100-3300 | Medium, broad | Weak |

| Carboxylic Acid C=O | Stretching | 1680-1710 | Strong | Medium-Strong |

| Indazole/Benzene C=C, C=N | Ring Stretching | 1450-1620 | Medium-Strong | Strong |

| Carboxylic Acid C-O | Stretching | 1210-1320 | Strong | Weak |

| C-H | In-plane bending | 1000-1300 | Medium | Medium |

| C-Cl | Stretching | 600-800 | Strong | Strong |

| C-I | Stretching | 500-600 | Medium | Strong |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (If Applicable to Chiral Derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, chiroptical spectroscopy becomes a crucial analytical tool for any of its chiral derivatives. Chiral derivatives could be synthesized, for instance, by introducing a stereocenter in a substituent attached to the indazole ring.

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy is used to investigate the stereochemistry of chiral molecules. An ECD spectrum displays positive or negative bands, known as Cotton effects, which correspond to the electronic transitions of the molecule's chromophores. nih.gov For a chiral derivative of this compound, the indazole ring system acts as a strong chromophore. The sign and intensity of the observed Cotton effects are unique to a specific enantiomer. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of the chiral center can be unambiguously determined. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region. It provides stereochemical information from the molecule's vibrational transitions. rsc.org VCD is particularly powerful for assigning the absolute configuration of complex molecules, as it provides a rich fingerprint of stereochemical information across a wide spectral range.

It is also noteworthy that some achiral molecules can crystallize in chiral, non-centrosymmetric space groups, leading to solid-state samples that exhibit circular dichroism. rsc.org Therefore, even for the achiral parent compound, solid-state CD could potentially be used to study its crystalline packing arrangement if it forms chiral crystals.

Exploration of 4 Chloro 3 Iodo 6 Indazolecarboxylic Acid As a Chemical Probe and Scaffold in Biological Research

Design and Synthesis of Derivatives for Biological Probing

The design of derivatives of 4-Chloro-3-iodo-6-indazolecarboxylic acid is guided by the desire to create molecules that can selectively interact with specific biological targets. This involves a deep understanding of the target's structure and the chemical properties of the scaffold that can be exploited to achieve high-affinity binding.

The modification of the this compound scaffold is a key strategy for developing probes to study target engagement. By systematically altering the substituents on the indazole ring, researchers can map the binding pocket of a target protein and identify key interactions that contribute to affinity and selectivity. For instance, the carboxylic acid can be converted to a variety of amides, esters, or other functional groups to probe for hydrogen bonding or hydrophobic interactions.

The iodine at the 3-position is a particularly versatile handle for scaffold modification. It can be readily replaced with a wide range of aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse chemical functionalities that can be tailored to interact with specific residues in a protein's active site.

Beyond simple derivatization, the this compound scaffold can be incorporated into more complex heterocyclic systems. This can be achieved through multi-step synthetic sequences that utilize the reactivity of the various functional groups on the indazole ring. For example, the carboxylic acid can be used as a handle to build larger ring systems, while the iodine and chlorine atoms can participate in cyclization reactions. This approach allows for the creation of novel molecular architectures with unique three-dimensional shapes, which can lead to the discovery of new biological activities.

Investigation of Molecular Targets and Mechanism of Action in In Vitro Systems

Once a library of derivatives based on the this compound scaffold has been synthesized, the next step is to investigate their biological activity. This is typically done using a variety of in vitro assays to identify molecular targets and elucidate the mechanism of action.

Derivatives of this compound have been evaluated for their ability to inhibit a range of enzymes implicated in various diseases. For example, some analogs have been tested against cytochrome P450 family 51 (CYP51), a key enzyme in sterol biosynthesis in fungi and a target for antifungal drugs. Others have been screened against histone deacetylases (HDACs), which are involved in epigenetic regulation and are important targets in cancer therapy.